1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol
Overview
Description
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: is an organic compound with the molecular formula C12H21NO4S and a molecular weight of 275.37 g/mol. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and methanesulfonate groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.
Acetylation: The pyrrole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methanesulfonation: The final step involves the reaction of the acetylated pyrrole with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction Reactions: Reduction of the acetyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution Reactions: Substituted pyrrole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol involves its interaction with nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The acetyl group can undergo oxidation and reduction, leading to various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: can be compared with other similar compounds such as:
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl chloride: Similar structure but with a chloride group instead of methanesulfonate.
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl bromide: Similar structure but with a bromide group instead of methanesulfonate.
(1-Acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl iodide: Similar structure but with an iodide group instead of methanesulfonate.
The uniqueness of This compound lies in its methanesulfonate group, which provides distinct reactivity and stability compared to halide analogs.
Properties
IUPAC Name |
(1-acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGUPHQKSUFHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393390 | |
Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-28-5 | |
Record name | (1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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